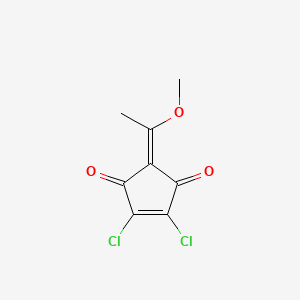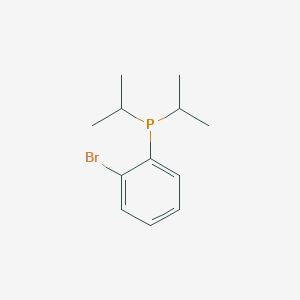
(2-Bromophenyl)di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)di(propan-2-yl)phosphane is an organophosphorus compound with the molecular formula C₁₂H₁₈BrP It is a phosphine derivative where the phosphorus atom is bonded to a 2-bromophenyl group and two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-bromophenyl halides with di(propan-2-yl)phosphine under controlled conditions. One common method is the coupling reaction catalyzed by palladium complexes. For example, the reaction of 2-bromoiodobenzene with di(propan-2-yl)phosphine in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)di(propan-2-yl)phosphane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. These reactions typically occur under mild conditions with the aid of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: Reduced phosphine derivatives are formed.
Applications De Recherche Scientifique
(2-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which (2-Bromophenyl)di(propan-2-yl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of metal-phosphine complexes that can activate substrates and promote reactions such as hydrogenation, cross-coupling, and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenyl)diphenylphosphine: This compound has phenyl groups instead of isopropyl groups. It is also used as a ligand in catalysis but has different steric and electronic properties.
(2-Bromophenyl)diethylphosphine: This compound has ethyl groups instead of isopropyl groups. It is less bulky and may have different reactivity and selectivity in chemical reactions.
Uniqueness
(2-Bromophenyl)di(propan-2-yl)phosphane is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity. This makes it particularly useful in catalytic applications where control over the reaction environment is crucial.
Propriétés
Numéro CAS |
594863-40-8 |
|---|---|
Formule moléculaire |
C12H18BrP |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
(2-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clé InChI |
XMXKCVBKCABSAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC=CC=C1Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

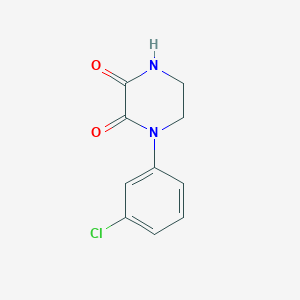
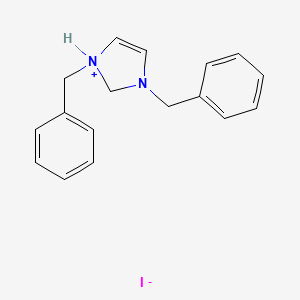
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
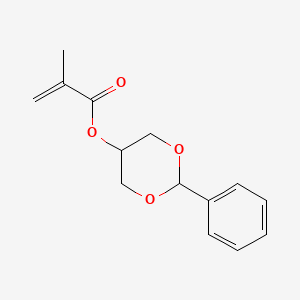
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
